molecular formula C24H29N3O2S B2507886 N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-43-7

N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2507886
CAS RN: 893788-43-7
M. Wt: 423.58
InChI Key: XYEYBIDFQSGNAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[cycloheptane-1,2’-quinazoline] ring system, the introduction of the ethoxyphenyl group, and the attachment of the sulfanyl group. Quinazoline derivatives have been synthesized for their wide spectrum of biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spiro ring system. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and sulfanyl groups could affect its solubility and reactivity .

Scientific Research Applications

Overview of Research Applications

Research on N-sulfonylamino azinones, including N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, highlights the compound's prominence in medicinal chemistry due to its broad spectrum of biological activities. These compounds are recognized for their potential in addressing a variety of health conditions, including their role as competitive AMPA receptor antagonists, which could be beneficial in treating neurological disorders such as epilepsy and schizophrenia. The extensive study and application of quinazoline derivatives in various fields, including optoelectronic materials and pharmaceuticals, demonstrate the compound's versatility and potential for innovation in medicinal and material sciences.

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been extensively studied for their potential in medicinal chemistry. These compounds are a part of more than 200 naturally occurring alkaloids and have inspired the creation of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showcasing antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents. This research trajectory supports the exploration of N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide for diverse therapeutic applications, emphasizing the importance of quinazoline derivatives in the development of new pharmaceuticals (Elgemeie, Azzam, & Elsayed, 2019), (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Applications in Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for its significant value in the creation of novel optoelectronic materials. Quinazoline derivatives have been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This indicates the compound's potential beyond medicinal chemistry, extending into the development of materials for technological advancements. The synthesis and application of these derivatives in the field of optoelectronics underscore the compound's utility in diverse scientific domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-2-29-19-13-11-18(12-14-19)25-22(28)17-30-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYBIDFQSGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

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